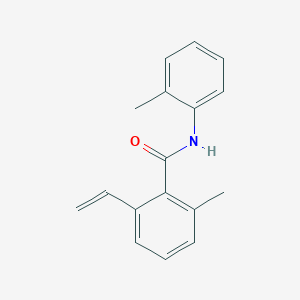
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- is an organic compound with a unique structure that includes a butenone backbone substituted with a 3-chlorophenyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 3-chlorobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
2-Buten-1-one, 1-(3-chlorophenyl)-: Similar structure but lacks the methyl group.
2-Buten-1-one, 1-(4-chlorophenyl)-3-methyl-: Similar structure with the chlorine atom in a different position.
2-Buten-1-one, 1-(3-bromophenyl)-3-methyl-: Bromine substituted instead of chlorine.
Uniqueness
The presence of the 3-chlorophenyl and methyl groups in 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- imparts unique reactivity and properties compared to its analogs
属性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-7H,1-2H3 |
InChI 键 |
CZHCMFJFVQIGFF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C1=CC(=CC=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


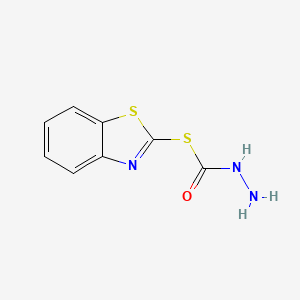
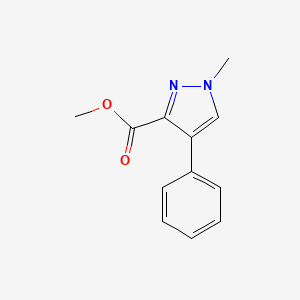

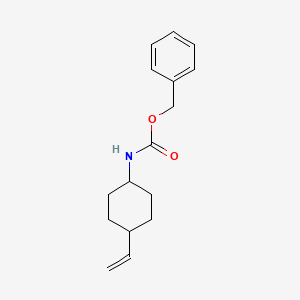
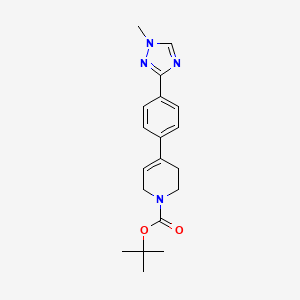

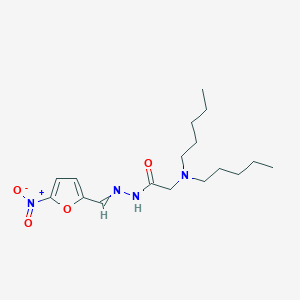
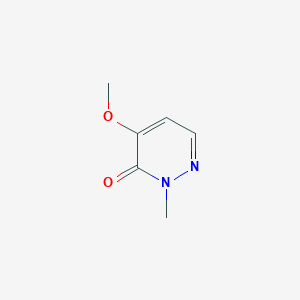
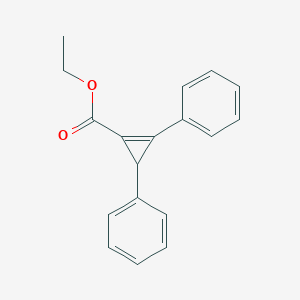
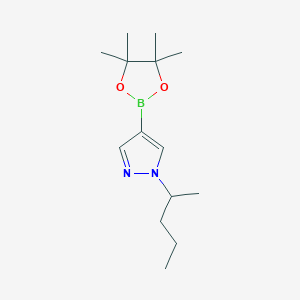
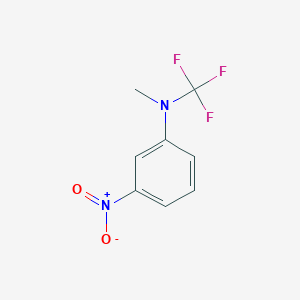
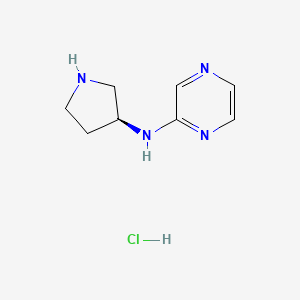
![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)
